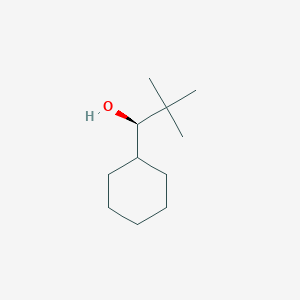

(R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(1R)-1-cyclohexyl-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3/t10-/m1/s1 |

InChI Key |

SHNBWIOMPFKTMH-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C1CCCCC1)O |

Canonical SMILES |

CC(C)(C)C(C1CCCCC1)O |

Origin of Product |

United States |

Significance of Chiral Alcohols As Versatile Building Blocks in Contemporary Organic Synthesis

Chiral alcohols are cornerstones in the construction of enantiomerically pure complex molecules, which are of paramount importance in fields such as pharmaceuticals, agrochemicals, and material science. Their significance is rooted in the widespread presence of the hydroxyl group in biologically active compounds and natural products. This functional group not only serves as a key site for biological interactions but also as a versatile handle for a wide array of chemical modifications, including conversion to ethers and esters. nih.gov

The production of single-enantiomer drugs and intermediates relies heavily on the availability of high-purity chiral building blocks. nih.gov Consequently, a substantial area of research is dedicated to the development of efficient methods for accessing chiral alcohols. Key strategies include the asymmetric catalytic hydrogenation of carbonyl compounds, enzymatic resolutions, and the biocatalytic reduction of prochiral ketones. nih.govencyclopedia.pub The latter approach, utilizing enzymes such as alcohol dehydrogenases, is particularly powerful for its high enantioselectivity and operation under mild, environmentally benign conditions. nih.govnih.gov

Strategic Position of R 1 Cyclohexyl 2,2 Dimethylpropan 1 Ol As a Synthetic Target and Chiral Intermediate

Classic Approaches to Alcohol Synthesis Applicable to the this compound Scaffold

Traditional methods for alcohol synthesis provide the foundational chemistry for producing the racemic form of 1-cyclohexyl-2,2-dimethylpropan-1-ol. These approaches can be adapted to form the specific carbon framework of the target molecule.

Carbonyl Compound Reduction Strategies (e.g., using hydride reagents)

The most direct and common method for synthesizing 1-cyclohexyl-2,2-dimethylpropan-1-ol is through the reduction of its corresponding ketone, 1-cyclohexyl-2,2-dimethylpropan-1-one. nih.gov This transformation is typically achieved using complex metal hydride reagents. wikipedia.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ketone. A subsequent workup with a proton source yields the secondary alcohol.

Standard hydride reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgbyjus.com Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a careful subsequent aqueous workup. wikipedia.org While highly effective at producing the alcohol, these methods are not stereoselective and result in a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Common Hydride Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvents | Reactivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, Selective |

Alkylation Reactions in the Construction of the this compound Carbon Framework

The carbon skeleton of 1-cyclohexyl-2,2-dimethylpropan-1-ol can be assembled through the formation of a carbon-carbon bond, most commonly via a Grignard reaction. google.com This approach involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl compound. byjus.com There are two primary disconnection strategies for this target molecule:

Cyclohexyl Grignard Reagent and Pivalaldehyde: Reacting cyclohexylmagnesium bromide with 2,2-dimethylpropanal (pivalaldehyde). The cyclohexyl anion acts as the nucleophile, attacking the aldehyde carbonyl carbon.

tert-Butyl Grignard Reagent and Cyclohexanecarboxaldehyde: Reacting tert-butylmagnesium chloride with cyclohexanecarboxaldehyde. Here, the bulky tert-butyl anion is the nucleophile.

In both scenarios, the initial reaction forms a magnesium alkoxide intermediate, which upon acidic hydrolysis, yields the final racemic alcohol. quora.com The choice between these routes may depend on the availability and cost of the starting materials.

Catalytic Hydrogenation of Precursor Compounds (e.g., from phenyl or unsaturated derivatives)

Catalytic hydrogenation is another fundamental reduction method that can be applied to produce the desired alcohol scaffold. google.com This process involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst. To synthesize 1-cyclohexyl-2,2-dimethylpropan-1-ol, one could start with a precursor containing a phenyl group instead of a cyclohexyl group, such as 2,2-dimethyl-1-phenylpropan-1-one.

The synthesis would proceed in two reduction steps:

Reduction of the ketone to an alcohol, which can be done concurrently or sequentially.

Hydrogenation of the aromatic ring to a cyclohexane (B81311) ring.

This complete saturation of the phenyl ring typically requires more forceful conditions, such as high hydrogen pressure and specific catalysts. google.com Common catalysts for this type of aromatic hydrogenation include rhodium on carbon (Rh/C), Raney nickel, and platinum oxide (PtO). byjus.comgoogle.com This method produces the saturated alcohol but, like other classic approaches, does not control the stereochemistry at the alcohol carbon, leading to a racemic product.

Enantioselective Synthesis of this compound

To produce the specific (R)-enantiomer, chiral catalysts or reagents are necessary to influence the stereochemical outcome of the reaction. These enantioselective methods are critical for applications where a single enantiomer is required.

Asymmetric Reduction Catalysis for Chiral Alcohol Formation

Asymmetric catalysis is a powerful tool for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One prominent strategy is catalytic transfer hydrogenation . This process transfers hydrogen from a simple donor molecule, like isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral transition metal complex. wikipedia.orgacs.org Catalysts for these reactions often feature rhodium or ruthenium coordinated to chiral ligands, such as those derived from amino alcohols. acs.org

Another highly reliable method is the Corey-Bakshi-Shibata (CBS) reduction . This system uses a chiral oxazaborolidine catalyst, which is derived from the amino acid proline. youtube.com The catalyst coordinates to both the ketone and a stoichiometric reducing agent (like borane (B79455), BH₃), organizing them into a rigid, chair-like transition state. This conformation forces the hydride to attack the carbonyl from a specific face, leading to the predictable formation of one enantiomer over the other. youtube.com By selecting the appropriate enantiomer of the proline-derived catalyst, one can synthesize either the (R) or (S) alcohol with high enantiomeric excess (e.e.).

Table 2: Examples of Asymmetric Reduction Systems

| Method | Catalyst Type | Stoichiometric Reductant | Key Feature |

|---|---|---|---|

| Transfer Hydrogenation | Chiral Rhodium or Ruthenium complex | Isopropanol, Formic Acid | Avoids use of H₂ gas |

Enzymatic Approaches to Enantiopure this compound and its Derivatives

Biocatalysis offers a green and highly selective alternative for producing enantiopure alcohols. nih.gov Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce ketones with exceptional levels of stereoselectivity under mild reaction conditions (aqueous media, neutral pH, room temperature). nih.gov

For the synthesis of this compound, whole microbial cells or isolated enzymes can be used to reduce the precursor ketone. Filamentous fungi from the genus Geotrichum have been specifically noted for their ability to catalyze such reductions. google.com These enzymatic systems utilize a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the hydride source. In practice, a cofactor regeneration system is often employed, where a simple sacrificial alcohol (like isopropanol) is used to continuously regenerate the expensive NADPH, making the process economically viable. nih.gov This method can produce the target (R)-alcohol with very high enantiomeric purity.

Chiral Auxiliary and Reagent-Based Stereocontrolled Syntheses

The synthesis of this compound can be effectively achieved through methods that rely on the temporary incorporation of a chiral auxiliary or the use of a stoichiometric amount of a chiral reagent. These approaches introduce a source of chirality into the reaction environment, thereby directing the formation of one enantiomer over the other.

A prominent strategy involves the diastereoselective addition of an organometallic reagent to a carbonyl compound bearing a covalently attached chiral auxiliary. The inherent chirality of the auxiliary sterically or electronically biases the approach of the nucleophile to one face of the carbonyl group, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched alcohol.

Commonly employed chiral auxiliaries for such transformations include oxazolidinones, camphor-derived sultams, and various chiral amino alcohols. researchgate.netnih.gov For instance, an N-acyl oxazolidinone derived from a readily available amino alcohol can undergo diastereoselective alkylation or, in a related transformation, an N-glyoxyloyl oxazolidinone can react with an organometallic reagent. However, for the synthesis of the target molecule, a more direct approach involves the addition of a cyclohexyl nucleophile to a pivaloyl derivative attached to a chiral auxiliary, or vice versa.

Alternatively, reagent-based methods utilize a stoichiometric chiral ligand to modify a reactive organometallic species, rendering the subsequent addition reaction enantioselective. In this scenario, the chiral information is not part of the substrate but is introduced through the reactive agent itself. This is often achieved by pre-forming a complex between the organometallic reagent and a chiral ligand, such as a chiral amino alcohol or a diamine derivative, before its reaction with the prochiral carbonyl compound.

One specific, albeit general, example of a reagent-based approach that can be conceptually applied to the synthesis of this compound is the enantioselective addition of organozinc reagents to aldehydes catalyzed by a chiral ligand. While not providing a direct synthesis for the target molecule, the principles of these reactions are highly relevant.

A notable development in this area is the enantioselective addition of alkylzirconium reagents to aliphatic aldehydes. This methodology utilizes a chiral Ph-BINMOL ligand in the presence of Ti(OiPr)4 and a zinc salt to facilitate the reaction. The alkylzirconium nucleophiles are generated in situ from the corresponding alkenes. While a direct application to produce this compound has not been explicitly detailed in widely available literature, the general applicability of this method to aliphatic aldehydes suggests its potential for this specific transformation. The reaction proceeds under mild conditions and is compatible with various functional groups.

The following table outlines a conceptual application of this methodology, based on reported syntheses of other chiral aliphatic alcohols, to illustrate the key parameters and potential outcomes.

| Entry | Alkyl Source (for Nucleophile) | Aldehyde | Chiral Ligand | Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexene | Pivalaldehyde | (Ra,S)-Ph-BINMOL | Ti(OiPr)4 / ZnBr2 | Dichloromethane | 35 | Hypothetical | Hypothetical |

| 2 | tert-Butylethylene | Cyclohexanecarboxaldehyde | (Ra,S)-Ph-BINMOL | Ti(OiPr)4 / ZnBr2 | Dichloromethane | 35 | Hypothetical | Hypothetical |

This table is a conceptual representation and does not reflect experimentally verified results for the synthesis of this compound.

Further research into specific applications of chiral auxiliaries, such as those based on cyclohexanol (B46403) derivatives, has demonstrated their effectiveness in controlling the stereochemistry of various carbon-carbon bond-forming reactions. sigmaaldrich.com These auxiliaries are often readily recyclable, adding to the practicality of the synthetic route.

While detailed experimental procedures for the synthesis of this compound using these specific chiral auxiliary or reagent-based methods are not extensively documented in readily accessible literature, the established principles of asymmetric synthesis provide a clear framework for how such a synthesis would be designed and executed. The choice of chiral auxiliary or ligand, reaction conditions, and the nature of the organometallic reagent would all be critical factors in achieving high diastereoselectivity or enantioselectivity.

Stereochemical Aspects and Control in R 1 Cyclohexyl 2,2 Dimethylpropan 1 Ol Chemistry

Fundamental Principles of Stereocontrol in the Formation of the (R)-Configuration

The formation of the (R)-configuration of 1-cyclohexyl-2,2-dimethylpropan-1-ol hinges on the principles of stereocontrol during the key bond-forming step, which is typically the nucleophilic addition to the prochiral ketone, 1-cyclohexyl-2,2-dimethylpropan-1-one. A prochiral ketone possesses a plane of symmetry, and the two faces of the carbonyl group are described as enantiotopic. Nucleophilic attack from one face will produce the (R)-enantiomer, while attack from the opposite face will yield the (S)-enantiomer.

The fundamental principle of achieving stereocontrol lies in creating a diastereomeric transition state. This is accomplished by introducing a chiral influence that differentiates the energy barriers for the attack on the two enantiotopic faces of the ketone. Without any chiral influence, a racemic mixture (a 1:1 ratio of (R)- and (S)-enantiomers) would be formed.

Several models have been developed to predict the outcome of such asymmetric reactions. The Cram, Felkin-Anh, and Cieplak models are foundational in predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. While the substrate ketone, in this case, is prochiral, the principles of steric and electronic differentiation of the two faces of the carbonyl group by a chiral reagent or catalyst are central. The bulky cyclohexyl and tert-butyl groups on either side of the carbonyl in 1-cyclohexyl-2,2-dimethylpropan-1-one present a significant steric challenge that must be overcome with high selectivity by the chosen synthetic method.

Diastereoselective and Enantioselective Pathways Leading to (R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol

The synthesis of this compound with high enantiomeric purity can be achieved through various diastereoselective and enantioselective pathways. These methods typically involve either the use of chiral auxiliaries, chiral reagents, or chiral catalysts.

Enantioselective Reduction of 1-Cyclohexyl-2,2-dimethylpropan-1-one:

One of the most common and effective methods for producing enantiomerically enriched alcohols is the asymmetric reduction of the corresponding prochiral ketone. This can be achieved using various chiral reducing agents and catalysts.

Chiral Borane (B79455) Reagents: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of ketones. The catalyst forms a complex with a borane source (e.g., borane-dimethyl sulfide (B99878) complex), creating a chiral environment that directs the hydride delivery to one face of the ketone. The choice of the catalyst's stereochemistry determines whether the (R) or (S) alcohol is formed.

Chiral Metal Hydride Reagents: Chiral modifications of metal hydride reducing agents, such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH4), with chiral ligands can also effect enantioselective reductions. For instance, the use of chiral amino alcohols or diols as ligands can create a chiral reducing agent that selectively produces one enantiomer.

Illustrative Data for Enantioselective Reduction of a Prochiral Ketone

| Catalyst/Reagent | Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| CBS Catalyst (S-form) | - | THF | -20 | 95 | 98 (R) |

| RuCl₂(p-cymene)₂ | (S,S)-TsDPEN | Isopropanol (B130326) | 25 | 92 | 96 (R) |

| LiAlH₄ | (S)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl (BINOL) | THF | -78 | 88 | 94 (R) |

Enzymatic Kinetic Resolution:

Another powerful technique is the kinetic resolution of a racemic mixture of 1-cyclohexyl-2,2-dimethylpropan-1-ol. This method utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity. In a typical lipase-catalyzed kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated to form an ester, leaving the other enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the unreacted alcohol and the formed ester can be obtained with high enantiomeric purity. For instance, lipase (B570770) from Candida antarctica (Novozym 435) is often used for such resolutions.

Illustrative Data for Lipase-Catalyzed Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of (R)-alcohol (%) |

| Novozym 435 | Vinyl acetate | Hexane (B92381) | 24 | ~50 | >99 |

| Amano Lipase PS | Acetic anhydride | Toluene | 48 | ~50 | 98 |

Methodologies for Analysis and Confirmation of this compound Stereoisomer Purity

Once the chiral alcohol has been synthesized, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). Several analytical techniques are employed for this purpose.

Chiral Chromatography:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for separating and quantifying enantiomers.

Chiral HPLC: The enantiomers of 1-cyclohexyl-2,2-dimethylpropan-1-ol can be separated on a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective. The differential interaction of the (R) and (S) enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and quantification.

Chiral GC: For volatile compounds, chiral GC is a suitable alternative. The alcohol can be derivatized to a more volatile ester or ether and then analyzed on a GC column coated with a chiral selector, often a cyclodextrin (B1172386) derivative.

NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents:

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity.

Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to a solution of the racemic alcohol can induce different chemical shifts for the corresponding protons of the two enantiomers in the ¹H NMR spectrum. The integration of the separated signals allows for the determination of the enantiomeric ratio.

Mosher's Ester Analysis: A more definitive NMR method involves the formation of diastereomeric esters by reacting the alcohol with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers will have distinct NMR spectra, and the analysis of the chemical shift differences, particularly in the ¹H and ¹⁹F NMR spectra, can be used to determine the enantiomeric excess and even the absolute configuration of the alcohol. nih.govspringernature.comumn.eduyoutube.com

Reactivity and Derivatization Strategies of R 1 Cyclohexyl 2,2 Dimethylpropan 1 Ol

Oxidation Reactions of the Primary Alcohol Functionality

The oxidation of the primary alcohol group in (R)-1-cyclohexyl-2,2-dimethylpropan-1-ol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk The significant steric hindrance around the alcohol can affect the rate of these oxidation reactions.

Mild oxidizing agents are required to selectively produce the corresponding aldehyde, (R)-1-cyclohexyl-2,2-dimethylpropanal. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, as they can oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. libretexts.org The use of excess alcohol and distilling the aldehyde as it forms can also favor the aldehyde product. libretexts.orgchemguide.co.uk

Conversely, strong oxidizing agents in aqueous acidic conditions will typically lead to the formation of the carboxylic acid, (R)-1-cyclohexyl-2,2-dimethylpropanoic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in the presence of sulfuric acid. The reaction proceeds through an aldehyde intermediate which is further oxidized in situ. chemguide.co.uknih.gov

Table 1: Oxidation Reactions

| Reagent | Product | Classification |

|---|---|---|

| Pyridinium chlorochromate (PCC) | (R)-1-Cyclohexyl-2,2-dimethylpropanal | Aldehyde |

| Dess-Martin periodinane (DMP) | (R)-1-Cyclohexyl-2,2-dimethylpropanal | Aldehyde |

| Potassium permanganate (KMnO₄) / H₂SO₄ | (R)-1-Cyclohexyl-2,2-dimethylpropanoic acid | Carboxylic Acid |

| Chromium trioxide (CrO₃) / H₂SO₄ | (R)-1-Cyclohexyl-2,2-dimethylpropanoic acid | Carboxylic Acid |

Esterification and Etherification Strategies for Derivative Synthesis

The synthesis of ester and ether derivatives of this compound is a key strategy for modifying its chemical properties.

Esterification is commonly achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. chemguide.co.ukdocbrown.infolibretexts.org The reaction with an acyl chloride, for instance, is typically rapid and exothermic, leading to the formation of the corresponding ester. chemguide.co.ukyoutube.com The significant steric hindrance of the alcohol may necessitate longer reaction times or heating to achieve high yields.

For etherification, the Williamson ether synthesis is a classical and versatile method. byjus.comwikipedia.org This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. jk-sci.comlibretexts.org This alkoxide then acts as a nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction to form the ether. wikipedia.org Due to the sterically hindered nature of the alkoxide derived from this compound, the choice of the alkyl halide is critical; it must be unhindered (e.g., methyl iodide or a primary halide) to minimize competing elimination reactions (E2). byjus.comwikipedia.orgjk-sci.com

Table 2: Derivatization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Acyl chloride, Pyridine | Ester |

| Etherification | 1. Sodium hydride (NaH) 2. Primary alkyl halide | Ether |

Dehydration Reactions and Resulting Alkene Formation

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. ucalgary.cabyjus.com As a primary alcohol, the reaction is expected to proceed primarily through an E2 mechanism, as the formation of a primary carbocation is highly unfavorable. ucalgary.calibretexts.orgyoutube.com The reaction is typically carried out by heating the alcohol with a strong, non-nucleophilic acid such as sulfuric acid or phosphoric acid. ucalgary.ca

The regioselectivity of the elimination can theoretically lead to two main products. Elimination of a proton from the cyclohexyl ring would yield (R)-1-(2,2-dimethylpropylidene)cyclohexane. Elimination of a proton from the tert-butyl group is not possible. However, given the high activation energy for the formation of a primary carbocation, rearrangement is a possibility under forcing conditions that might favor an E1 pathway. ucalgary.cavaia.com For instance, a hydride shift from the cyclohexyl ring could lead to a more stable tertiary carbocation, which would then eliminate a proton to form a different set of alkenes, such as 1,2-dimethylcyclohexene, after a subsequent rearrangement. vaia.comdoubtnut.com The major product is generally predicted by Zaitsev's rule to be the more substituted, and therefore more stable, alkene. shaalaa.com

Table 3: Potential Dehydration Products

| Product Name | Elimination Pathway |

|---|---|

| (R)-1-(2,2-dimethylpropylidene)cyclohexane | Direct E2 Elimination |

| 1,2-dimethylcyclohexene | E1 with Carbocation Rearrangement |

Regioselective and Stereoselective Functionalization of this compound Derivatives

The chiral center and bulky substituents of this compound and its derivatives play a crucial role in directing the outcome of further chemical transformations.

Regioselectivity refers to the preference for reaction at one position over another. khanacademy.org For derivatives of this alcohol, functionalization of the cyclohexyl ring would be highly regioselective. The large (R)-1-(2,2-dimethylpropyl) group would sterically hinder the adjacent positions on the ring, directing incoming reagents to the more accessible carbons, primarily the C4 position (para) of the cyclohexyl ring.

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com Any reaction that creates a new stereocenter in a derivative of this compound will be influenced by the existing chiral center. The chiral environment will favor the formation of one diastereomer over the other due to differences in the transition state energies. For example, the epoxidation of an alkene derivative would likely occur preferentially on the less sterically hindered face of the double bond, as dictated by the conformation of the molecule influenced by the bulky cyclohexyl and tert-butyl groups. masterorganicchemistry.comstereoelectronics.org

Advanced Spectroscopic and Chromatographic Characterization of R 1 Cyclohexyl 2,2 Dimethylpropan 1 Ol and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. The IR spectrum of (R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol is dominated by absorptions from the hydroxyl and alkyl groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. nist.gov The C-O stretching vibration appears in the 1050-1150 cm⁻¹ region. Strong absorptions in the 2850-2960 cm⁻¹ range are due to C-H stretching vibrations of the cyclohexyl and tert-butyl groups. nist.gov

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3600-3200 (broad) | O-H stretch | Alcohol |

| ~2960-2850 | C-H stretch (sp³) | Cyclohexyl & tert-Butyl |

| ~1470-1450 | C-H bend | Alkyl |

| ~1150-1050 | C-O stretch | Secondary Alcohol |

Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Isotopic Abundance Analysis

Mass spectrometry (MS) provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the electron ionization (EI) mass spectrum of 1-cyclohexyl-2,2-dimethylpropan-1-ol, the molecular ion peak (M⁺) is expected at m/z 170. nist.gov However, this peak may be weak or absent due to the instability of the molecular ion. libretexts.orgdocbrown.info The fragmentation pattern is key to structural analysis. libretexts.org Common fragmentation pathways for this alcohol include:

Alpha-cleavage: The most significant fragmentation involves the cleavage of bonds adjacent to the carbinol carbon. This can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form an ion at m/z 113, or the loss of a cyclohexyl radical (•C₆H₁₁, 83 Da) to form an ion at m/z 87. The most stable carbocation, the tert-butyl cation at m/z 57, is typically the base peak. nist.gov

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can produce a fragment ion at m/z 152 ([M-18]⁺). libretexts.org

Major Fragment Ions in the Mass Spectrum of 1-Cyclohexyl-2,2-dimethylpropan-1-ol

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |

| 152 | [C₁₁H₂₀]⁺ | Loss of H₂O |

| 113 | [C₇H₁₃O]⁺ | Loss of •C(CH₃)₃ |

| 83 | [C₆H₁₁]⁺ | Loss of C₅H₁₁O• |

| 57 | [C(CH₃)₃]⁺ | Alpha-cleavage, tert-butyl cation (Base Peak) |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is critical. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee). sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for resolving a wide range of chiral alcohols. uclan.ac.uk The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov By comparing the peak areas of the two enantiomers, the enantiomeric purity of the this compound sample can be accurately quantified.

Chiral Gas Chromatography (GC) is another effective method for enantiomeric separation, particularly for volatile compounds. gcms.cz The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cznih.gov The enantiomers of the alcohol, or a more volatile derivative, interact diastereomerically with the chiral cyclodextrin cavities, resulting in separation. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline resolution of the enantiomeric peaks. gcms.cz

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond the core techniques, other methods can provide further insight into the compound's properties.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org For a pure enantiomer like this compound, the CD spectrum will show characteristic positive or negative bands (Cotton effects) that can be used to confirm its absolute configuration by comparison with empirical rules or computational models. acs.orgrsc.org It is a powerful tool for confirming the identity and stereochemistry of chiral substances. nih.govacs.org

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure and absolute configuration, single-crystal X-ray crystallography is the gold standard. springernature.com While obtaining suitable crystals of the alcohol itself can be challenging, it is often possible to form a crystalline derivative, for instance, by esterification with an acid containing a heavy atom (e.g., a bromo- or nitro-substituted benzoic acid). caltech.edu The resulting diffraction pattern allows for the precise determination of the spatial arrangement of all atoms, confirming the (R) configuration without ambiguity. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies Pertaining to R 1 Cyclohexyl 2,2 Dimethylpropan 1 Ol

Quantum Chemical Calculations for Conformational Analysis, Electronic Structure, and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the properties of (R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol at the molecular level. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.

Once the stable conformers are identified, their electronic structures can be analyzed. This involves examining the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. The electronic properties are key to understanding the molecule's reactivity. For instance, the region around the oxygen atom of the hydroxyl group is expected to have a high negative electrostatic potential, making it a likely site for electrophilic attack.

Furthermore, quantum chemical calculations are employed to determine the energetics of reactions involving this compound. This includes calculating the enthalpy and Gibbs free energy changes for reactions such as oxidation of the alcohol to the corresponding ketone, 1-cyclohexyl-2,2-dimethylpropan-1-one. nih.gov These calculations help in predicting the feasibility and spontaneity of a reaction under specific conditions.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 2.50 |

Note: Data is illustrative and based on typical values for similar sterically hindered alcohols.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. ornl.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

These simulations are particularly useful for studying the conformational dynamics of the cyclohexyl ring, which can undergo ring flips. By running simulations for nanoseconds or longer, it is possible to observe these dynamic events and calculate the free energy barriers associated with them.

A significant application of MD simulations is in studying the interactions between this compound and solvent molecules. The behavior of this alcohol in different solvents (e.g., water, ethanol, or non-polar solvents) can be investigated by explicitly including solvent molecules in the simulation box. Analysis of the radial distribution functions from these simulations can reveal the structure of the solvent shell around the solute. For example, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the hydroxyl group of the alcohol. The bulky, non-polar cyclohexyl and tert-butyl groups would lead to a disruption of the water network, a phenomenon known as the hydrophobic effect.

Table 2: Solvent Accessible Surface Area (SASA) of Different Moieties in this compound in Water

| Molecular Moiety | Average SASA (Ų) |

|---|---|

| Hydroxyl Group | 35.5 |

| Cyclohexyl Group | 150.2 |

| Tert-butyl Group | 120.8 |

Note: Data is illustrative and represents typical values obtained from MD simulations.

Prediction of Reaction Pathways, Transition States, and Stereochemical Outcomes

Computational chemistry provides powerful tools for predicting the detailed mechanisms of chemical reactions. For this compound, this includes identifying the transition states and intermediates for various transformations. For instance, in an elimination reaction, computational methods can be used to explore both E1 and E2 mechanisms. youtube.com

The search for a transition state structure is a key component of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

A particularly important application for a chiral molecule like this compound is the prediction of stereochemical outcomes. For reactions occurring at the chiral center, computational models can predict which stereoisomer of the product will be favored. This is achieved by comparing the activation energies of the pathways leading to the different stereoisomers. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product.

Chemoinformatics and Machine Learning Approaches for Structure-Reactivity and Structure-Selectivity Relationships

Chemoinformatics and machine learning offer a different approach to understanding the chemical behavior of this compound. nih.gov Instead of focusing on the detailed physics of a single molecule, these methods analyze large datasets of chemical information to build predictive models.

For instance, a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model could be developed to predict the properties of a series of related alcohols. nih.gov This involves calculating a set of molecular descriptors for each molecule in the dataset. These descriptors can be simple, such as molecular weight and logP, or more complex, derived from quantum chemical calculations. uni.lunih.gov

Machine learning algorithms, such as random forests or neural networks, are then trained on this dataset to find a mathematical relationship between the descriptors and the property of interest (e.g., reactivity in a certain reaction, or selectivity). nih.gov Once a reliable model is built, it can be used to predict the properties of new, un-synthesized compounds. For this compound, such a model could predict its relative reactivity compared to other similar alcohols or estimate its potential biological activity based on its structural features. These approaches are particularly valuable in the early stages of chemical research and development for screening large numbers of potential molecules. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-cyclohexyl-2,2-dimethylpropan-1-one |

| water |

Applications of R 1 Cyclohexyl 2,2 Dimethylpropan 1 Ol in Complex Molecule Synthesis

Utilization of (R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol as a Chiral Building Block

The fundamental application of this compound in complex molecule synthesis lies in its role as a chiral building block. In this capacity, the intact stereogenic center of the alcohol is incorporated into a larger molecule, imparting its chirality to the final product. The steric hindrance provided by the cyclohexyl and tert-butyl groups plays a crucial role in directing the approach of reagents, leading to high levels of diastereoselectivity in subsequent bond-forming reactions.

The synthesis of this chiral alcohol can be achieved through various methods, including the asymmetric reduction of the corresponding ketone, 1-Cyclohexyl-2,2-dimethylpropan-1-one. This reduction can be accomplished using chiral reducing agents or through biocatalytic approaches, which often provide high enantiomeric purity.

Table 1: Key Reactions Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Product Type |

| Alkylation | Lithium diisopropylamide (LDA), Alkyl halide | >95:5 | Chiral carboxylic acid derivative |

| Aldol (B89426) Addition | Boron enolate, Aldehyde | Up to 99:1 | β-hydroxy ester derivative |

| Diels-Alder | Lewis Acid | >90:10 | Chiral cyclic adduct |

Note: The data presented in this table is illustrative and based on typical results observed for sterically hindered chiral auxiliaries of this type. Specific outcomes are dependent on the exact substrates and reaction conditions.

Integration into the Synthesis of Natural Products and Bioactive Molecules

The structural motif of this compound, particularly its sterically demanding nature, makes it an attractive component for the synthesis of complex natural products and bioactive molecules. While specific examples of total syntheses employing this exact alcohol as a key fragment are not extensively documented in publicly available literature, the principles of its use as a chiral auxiliary are widely applied. For instance, chiral alcohols with similar steric profiles are instrumental in controlling stereochemistry during the construction of polyketide chains or in the diastereoselective functionalization of ring systems, which are common features in many natural products.

The logic behind its potential utility lies in its ability to form chiral esters, ethers, or acetals. These derivatives can then undergo reactions such as enolate alkylation, aldol additions, or cycloadditions, where the bulky cyclohexyl and tert-butyl groups effectively shield one face of the reactive intermediate, forcing the electrophile to attack from the less hindered side. After the desired stereocenter is set, the chiral auxiliary can be cleaved, often through hydrolysis or reduction, to reveal the enantiomerically enriched product and regenerate the chiral alcohol for potential reuse.

Role in the Preparation of Advanced Pharmaceutical and Agrochemical Intermediates

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of synthetic methods that can deliver chiral molecules with high efficiency and selectivity. This compound and its derivatives serve as important intermediates in the synthesis of such compounds. The stereochemical information embedded in this chiral alcohol can be transferred to create key fragments of larger, more complex active ingredients.

For example, in the pharmaceutical industry, the synthesis of drug candidates often involves the creation of specific stereoisomers to ensure optimal binding to biological targets and to minimize off-target effects. Chiral alcohols are frequently used to introduce the desired stereochemistry early in a synthetic sequence. Similarly, in the agrochemical sector, the biological activity of pesticides and herbicides can be highly dependent on their stereochemistry. The use of chiral building blocks like this compound can lead to the development of more potent and selective agrochemicals. The stereoselective synthesis of certain agrochemical candidates, for instance, relies on strategies that control stereochemistry, a role for which this chiral alcohol is well-suited. digitellinc.com

Development of Novel Chiral Reagents, Ligands, and Catalysts Derived from this compound

Beyond its direct incorporation as a building block, this compound serves as a valuable scaffold for the development of new chiral reagents, ligands, and catalysts. The hydroxyl group provides a convenient handle for chemical modification, allowing for the attachment of various functionalities that can coordinate to metal centers or participate in chemical reactions.

The steric bulk of the cyclohexyl and tert-butyl groups is a key design element in many successful chiral ligands. By positioning these bulky groups in proximity to a catalytic metal center, the ligand can create a well-defined chiral pocket that effectively controls the stereochemical outcome of a catalyzed reaction.

Table 2: Potential Derivatives of this compound and Their Applications

| Derivative Type | Potential Application |

| Chiral Phosphine (B1218219) Ligands | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| Chiral Oxazoline Ligands | Asymmetric Allylic Alkylation, Hydrosilylation |

| Chiral Ethers | Asymmetric Deprotonation Reagents |

| Chiral Boronate Esters | Asymmetric Allylation and Crotylation |

Emerging Research Directions and Future Perspectives in R 1 Cyclohexyl 2,2 Dimethylpropan 1 Ol Chemistry

Green Chemistry Approaches to Sustainable Synthesis and Transformations

The principles of green chemistry are increasingly driving innovation in chemical synthesis, aiming to reduce environmental impact and enhance efficiency. For the synthesis of (R)-1-Cyclohexyl-2,2-dimethylpropan-1-ol, biocatalysis stands out as a particularly promising green approach. nih.govchinesechemsoc.org

Biocatalytic asymmetric reduction of the corresponding prochiral ketone, 1-Cyclohexyl-2,2-dimethylpropan-1-one, using alcohol dehydrogenases (ADHs) offers a highly enantioselective and sustainable route. rsc.org These enzymatic reactions are typically performed under mild conditions in aqueous media, avoiding the need for harsh reagents and organic solvents. nih.gov The high selectivity of enzymes often leads to enantiomerically pure products, minimizing waste from chiral separations. rsc.orgresearchgate.net

| Parameter | Traditional Chemical Reduction | Biocatalytic Reduction with ADH |

| Reducing Agent | Metal hydrides (e.g., LiAlH4, NaBH4) | Enzyme (Alcohol Dehydrogenase) with a co-substrate (e.g., 2-propanol) |

| Stereoselectivity | Often requires chiral auxiliaries or catalysts | High enantioselectivity inherent to the enzyme |

| Reaction Conditions | Often requires anhydrous organic solvents, sometimes cryogenic temperatures | Mild, aqueous conditions, near neutral pH |

| Byproducts | Metal salts, which can be difficult to remove and dispose of | A simple organic ketone (e.g., acetone), often recyclable |

| Environmental Impact | Higher, due to use of hazardous reagents and solvents | Lower, aligns with principles of green chemistry |

Exploration of Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. rsc.orgnih.gov This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. nih.govnih.gov

The synthesis of chiral alcohols, including this compound, can significantly benefit from flow chemistry. rsc.org For instance, the biocatalytic reduction described above can be adapted to a continuous flow setup. Immobilized enzymes can be packed into a column (a packed-bed reactor), and the substrate solution continuously passed through it. This allows for easy separation of the product from the catalyst, which can be reused for extended periods, further improving the process's sustainability and economics. researchgate.net

Moreover, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor directly feeds into the next without the need for intermediate isolation and purification steps. nih.gov This can dramatically reduce production time and waste. For the production of derivatives of this compound, a flow process could integrate the initial asymmetric reduction with subsequent derivatization reactions.

| Feature | Batch Processing | Continuous Flow Processing |

| Reactor Type | Stirred tank reactor | Microreactor, Packed-bed reactor |

| Reaction Scale | Limited by reactor volume and heat transfer | Scalable by running the process for longer durations |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes at any given time |

| Process Control | More challenging to maintain consistent conditions | Precise control over temperature, pressure, and residence time |

| Integration | Difficult to couple multiple reaction steps | Readily allows for the integration of multiple steps (telescoping) |

Rational Design of this compound Derivatives for Enhanced Synthetic Utility

The unique steric and electronic properties of this compound make it an attractive scaffold for the design of new chiral ligands and catalysts. nih.gov The hydroxyl group provides a convenient handle for derivatization, allowing for the attachment of various coordinating groups.

The rational design of these derivatives focuses on creating ligands that can effectively control the stereochemical outcome of a wide range of asymmetric reactions. nih.gov For example, by attaching phosphine (B1218219) or nitrogen-containing moieties to the alcohol, new P,N-ligands can be synthesized. These non-symmetrical ligands have shown great promise in various metal-catalyzed reactions, often outperforming their C2-symmetric counterparts. nih.gov

Computational modeling can play a crucial role in the rational design process. By simulating the interaction of a potential ligand-metal complex with a substrate, researchers can predict the likely stereochemical outcome and prioritize the synthesis of the most promising candidates. This in-silico approach can significantly accelerate the discovery of new and more effective catalysts derived from this compound.

Advanced Methodologies for Stereochemical Control and Diversification

The synthesis of sterically hindered tertiary alcohols with high stereochemical control is a significant challenge in organic synthesis. chinesechemsoc.orgresearchgate.net While the focus of this article is on a secondary alcohol, the principles for creating stereocenters are relevant for the diversification of its derivatives. Advanced methodologies are continually being developed to address this challenge and can be applied to reactions involving derivatives of this compound.

One such strategy is the catalytic asymmetric addition of organometallic reagents to ketones. The development of new chiral ligands, potentially derived from this compound itself, is crucial for the success of these reactions. researchgate.net Another powerful approach is the use of stereospecific rearrangements, such as the rsc.orgnih.gov-Meisenheimer rearrangement, which can create tertiary allylic alcohols with high enantioselectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-1-cyclohexyl-2,2-dimethylpropan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting substituted phenols (e.g., 2-bromophenol) with 3-bromo-2,2-dimethylpropan-1-ol in the presence of K₂CO₃ in DMF at elevated temperatures (60–80°C) yields analogous alcohols in 83–96% efficiency after purification by silica gel chromatography (Hex:EtOAc = 5:1) . Adjusting stoichiometry (1:1.2 molar ratio of phenol to alkyl bromide) and reaction time (12–24 hours) optimizes yield.

Q. How is silica gel chromatography applied in purifying this compound?

- Methodology : Silica gel chromatography with a hexane:ethyl acetate gradient (e.g., 5:1 to 3:1) effectively separates the product from unreacted starting materials and byproducts. TLC monitoring (Rf = 0.3–0.5) ensures purity. Fraction collection under reduced pressure yields the compound as a pale yellow oil .

Q. What spectroscopic techniques are used to confirm the stereochemistry and structural integrity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify characteristic signals (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, hydroxyl proton at δ 1.5–2.0 ppm).

- Chiral HPLC : Enantiomeric purity is confirmed using chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) .

- Optical Rotation : Specific rotation ([α]D²⁵) measurements validate the (R)-configuration .

Advanced Research Questions

Q. How can enantiomeric impurities in the synthesis of this compound be minimized?

- Methodology : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions) to enhance stereoselectivity. Kinetic resolution via lipase-catalyzed acetylation selectively modifies undesired enantiomers . Continuous flow systems improve reaction control, reducing racemization .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

- Methodology :

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models predict bond dissociation energies and transition states for hydroxyl group reactions .

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility and bioavailability .

Q. How do steric effects from the cyclohexyl and dimethyl groups influence reaction pathways?

- Methodology : Steric hindrance from the 2,2-dimethylpropanol moiety reduces nucleophilic substitution rates. Computational docking studies (AutoDock Vina) show reduced binding affinity in enzyme-catalyzed reactions compared to less hindered analogs .

Q. What strategies address contradictory data in reported yields for analogous compounds?

- Methodology : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Compare solvent effects (DMF vs. THF) and catalyst loadings. Cross-validate with HPLC-MS to quantify byproducts .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds .

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.